molecular formula C21H21N5O3S B3312770 1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 946329-83-5

1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B3312770
CAS RN: 946329-83-5
M. Wt: 423.5 g/mol
InChI Key: JHCDWDOMLYTQQW-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains several functional groups including a pyridazin-3-yl group, a piperazin-1-yl group, a sulfonyl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The crystal structure of a related compound, 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium 2-carboxy-4-(3,5-dicarboxyphenoxy)benzoate hydrate, has been studied in detail .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitc-Met kinase and EGFR kinase . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

It’s suggested that similar compounds can bind to the hinge region of the atp binding site of egfr kinase , potentially inhibiting the kinase’s activity and disrupting its downstream signaling pathways.

Biochemical Pathways

The compound likely affects the MAPK, PIP3K, and STAT pathways , which are downstream of c-Met and EGFR. These pathways regulate various cellular processes, including cell growth, proliferation, and survival. By inhibiting c-Met and EGFR kinases, the compound could disrupt these pathways and potentially halt the growth and proliferation of cancer cells.

Result of Action

The compound’s action at the molecular and cellular levels is likely to result in the inhibition of cell growth and proliferation, given its potential role as a kinase inhibitor . This could make it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is its selectivity for the PKB pathway, which reduces the risk of off-target effects. It has also been shown to be effective in preclinical models of cancer and diabetes, suggesting that it may have therapeutic potential in these diseases. However, like all experimental drugs, this compound has limitations. Its safety and efficacy in humans have not yet been established, and further studies are needed to determine its optimal dosing, administration, and potential side effects.

Future Directions

There are several potential future directions for research on 1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone. One area of interest is its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another potential application is in the treatment of metabolic diseases, such as diabetes and obesity. Additionally, further studies are needed to determine the optimal dosing, administration, and potential side effects of this compound in humans. Overall, this compound shows promise as a potential therapeutic agent for the treatment of cancer, diabetes, and other diseases, and further research is needed to fully understand its potential.

Scientific Research Applications

1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone has been studied extensively in preclinical models of cancer and diabetes. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce cell death in vitro and in vivo. It has also been shown to enhance the effects of other cancer therapies, such as chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models.

properties

IUPAC Name

1-[4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-16(27)17-2-4-19(5-3-17)30(28,29)26-14-12-25(13-15-26)21-7-6-20(23-24-21)18-8-10-22-11-9-18/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCDWDOMLYTQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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